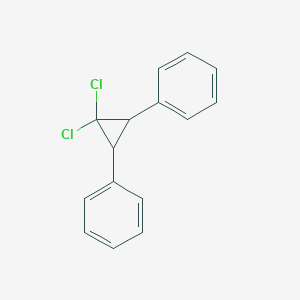

1,1-Dichloro-2,3-diphenylcyclopropane

説明

Structure

3D Structure

特性

CAS番号 |

59130-21-1 |

|---|---|

分子式 |

C15H12Cl2 |

分子量 |

263.2 g/mol |

IUPAC名 |

(2,2-dichloro-3-phenylcyclopropyl)benzene |

InChI |

InChI=1S/C15H12Cl2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,13-14H |

InChIキー |

DJDNTZDWSNETAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C3=CC=CC=C3 |

正規SMILES |

C1=CC=C(C=C1)C2C(C2(Cl)Cl)C3=CC=CC=C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1,1-dichloro-2,3-diphenylcyclopropane 1,1-dichlorodiphenylcyclopropane a.k.a. analog II analog II, tamoxifen tamoxifen analog II tamoxifen analog II, (cis)-isomer tamoxifen analog II, (trans)-isome |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1,1 Dichloro 2,3 Diphenylcyclopropane and Its Structural Analogs

Dichlorocarbene (B158193) Generation and Cyclopropanation Reactions

The core of the synthesis involves the generation of the highly reactive intermediate, dichlorocarbene (:CCl₂), and its reaction with the carbon-carbon double bond of diphenylethylene (stilbene).

Phase-Transfer Catalysis (PTC) Protocols for Dichlorocarbene Addition to Olefins

Phase-transfer catalysis (PTC) is a well-established and widely used method for generating dichlorocarbene. nih.gov This technique facilitates the reaction between reagents located in different phases, typically an aqueous phase and an organic phase. ias.ac.in In the context of dichlorocyclopropanation, the process involves the α-elimination of hydrogen chloride from a precursor, most commonly chloroform (B151607), using a strong base. acs.orgchegg.com

The reaction is typically carried out under biphasic conditions where a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is used to deprotonate chloroform (CHCl₃) at the interface of the two phases. ias.ac.inresearchgate.net A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (BTEAC) or triethylbenzylammonium chloride (TEBA), is essential for this process. ias.ac.inbeilstein-journals.org The catalyst transports the hydroxide ion (OH⁻) from the aqueous phase into the organic phase, where it can react with the chloroform. ias.ac.in This generates the trichloromethyl anion (CCl₃⁻), which then undergoes α-elimination to lose a chloride ion, forming the highly electrophilic dichlorocarbene (:CCl₂). chegg.com The carbene, being in the organic phase, can then readily add to the olefin substrate, such as stilbene (B7821643), to yield the corresponding gem-dichlorocyclopropane. nih.govresearchgate.net The efficiency of the reaction can be influenced by factors such as agitation speed, which increases the interfacial area between the phases. ias.ac.in

| Parameter | Description | Typical Reagents/Conditions |

| Dichlorocarbene Precursor | The source of the :CCl₂ species. | Chloroform (CHCl₃) |

| Base | Used for the deprotonation of the precursor. | Concentrated aqueous Sodium Hydroxide (NaOH) |

| Phase-Transfer Catalyst | Facilitates transport of ions between phases. | Benzyltriethylammonium chloride (BTEAC), Triethylbenzylammonium chloride (TEBA) |

| Solvent System | Biphasic system to dissolve reactants. | Water and an organic solvent (e.g., dichloromethane) |

Sonochemical Activation in Dichlorocarbene Generation

Sonochemical methods, which utilize ultrasonic irradiation, offer an alternative for generating dichlorocarbene. nih.gov Ultrasound can enhance chemical reactivity by creating, expanding, and imploding microscopic bubbles in a liquid—a process known as acoustic cavitation. This process can lead to high local temperatures and pressures, facilitating reactions. acs.org

One reported sonochemical method involves the reaction of carbon tetrachloride (CCl₄) with magnesium metal in anhydrous tetrahydrofuran (B95107) (THF) under ultrasonic irradiation to generate dichlorocarbene. nih.gov This approach avoids the strong bases typically used in PTC methods. The dichlorocarbene formed in this manner adds effectively to olefins to produce gem-dichlorocyclopropanes in high yields. nih.gov It has been noted that the reagents must be dry to ensure the reaction proceeds efficiently. nih.gov The use of ultrasound has also been applied in conjunction with PTC systems, where it can enhance the rate and efficiency of dichlorocarbene addition to olefins. researchgate.net

| Method | Reagents | Key Feature | Reported Yields |

| Sonication with Metal | Carbon tetrachloride, Magnesium | Base-free generation of dichlorocarbene. | High |

| Ultrasound-assisted PTC | Chloroform, NaOH, Catalyst | Enhanced reaction rates and efficiency. | High |

Development of Novel Dichlorocarbene Transfer Reagents (e.g., Dichloromethyl(diaryl) Sulfonium (B1226848) Salts)

To overcome the often harsh conditions of traditional dichlorocarbene generation, novel transfer reagents have been developed. acs.orgnih.gov Among these are dichloromethyl(diaryl) sulfonium salts, which serve as precursors for dichlorocarbene under mild conditions. acs.orgnih.govnih.gov These sulfonium salts are bench-stable, air- and moisture-stable crystalline solids that can be stored for extended periods without degradation. acs.org

The generation of dichlorocarbene from these salts typically occurs under basic conditions, allowing for the gem-dichlorocyclopropanation of electron-rich olefins in moderate to good yields (up to 70%). nih.govnih.govfigshare.com This methodology provides a valuable alternative to harsher methods and has been used to access previously unreported gem-dichlorocyclopropanes. acs.orgnih.gov The reaction tolerates various functionalities, including nitriles, carbamates, and silyl (B83357) ethers. acs.orgnih.gov

| Reagent Type | Example | Activation Condition | Advantages |

| Sulfonium Salts | Dichloromethyl(diaryl) Sulfonium Salts | Basic conditions | Mild conditions, bench-stable, air- and moisture-stable. acs.org |

Regioselectivity and Diastereoselectivity in Cyclopropanation

The addition of dichlorocarbene to an olefin is a concerted [2+1] cycloaddition. This mechanism generally leads to a stereospecific reaction, where the stereochemistry of the starting olefin is retained in the cyclopropane (B1198618) product. For instance, the addition of dichlorocarbene to trans-stilbene (B89595) yields the trans-1,1-dichloro-2,3-diphenylcyclopropane, while the reaction with cis-stilbene (B147466) produces the corresponding cis-isomer. The regioselectivity of the addition is typically high, with the carbene adding across the double bond. organic-chemistry.org In the case of dienes, factors such as steric effects and the electronic nature of the substituents can influence which double bond reacts. organic-chemistry.org

Synthesis of Stilbene Precursors and Related Unsaturated Substrates

The availability of stereochemically pure stilbene (1,2-diphenylethylene) isomers is crucial for the stereospecific synthesis of 1,1-dichloro-2,3-diphenylcyclopropane. Stilbenes exist as two geometric isomers: cis (Z) and trans (E). nih.gov

Stereospecific Routes to cis- and trans-Diphenylethylene Derivatives

Various synthetic methods have been developed to control the stereochemical outcome of stilbene synthesis. nih.gov The trans isomer is generally more thermodynamically stable than the cis isomer. nih.gov

Wittig Reaction: The Wittig reaction is a widely used method for olefin synthesis. nih.gov The reaction of a phosphonium (B103445) ylide with an aldehyde or ketone can produce stilbene derivatives. The stereoselectivity of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions. For example, unstabilized ylides typically favor the formation of cis (Z)-alkenes, while stabilized ylides tend to produce trans (E)-alkenes. nih.gov

Heck Reaction: The palladium-catalyzed Heck reaction is another powerful tool for C-C bond formation and can be used to synthesize stilbenes from aryl halides and styrene. uliege.be The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to favor the formation of the desired trans-stilbene isomer. uliege.be

Other Methods: A practical one-pot method for the stereospecific synthesis of trans-stilbenes involves the benzylation-dehydration reaction of aromatic aldehydes with benzyltrimethylsilane, driven by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). scispace.com Additionally, the isomerization of cis-stilbenes to their more stable trans counterparts can be achieved through various methods, including photosensitization or catalysis with palladium(II) compounds. acs.orgsemanticscholar.org The debromination of vicinal dibromides is another route that can be stereospecific. acs.org

| Synthetic Method | Typical Reactants | Primary Isomer Formed | Notes |

| Wittig Reaction | Phosphonium ylide + Aromatic aldehyde | cis or trans | Stereoselectivity depends on ylide stability and reaction conditions. nih.gov |

| Heck Reaction | Aryl halide + Styrene | trans | Palladium-catalyzed cross-coupling. uliege.be |

| Benzylation-Dehydration | Aromatic aldehyde + Benzyltrimethylsilane | trans | One-pot stereospecific method. scispace.com |

| Isomerization | cis-Stilbene | trans | Can be induced by photosensitization or catalysts. acs.orgsemanticscholar.org |

Preparation of Substituted Phenylalkenes for Derivatization.

The synthesis of substituted analogs of this compound predominantly relies on the initial preparation of appropriately functionalized phenylalkenes, specifically stilbene (1,2-diphenylethene) derivatives. The strategic placement of substituents on the aromatic rings of the stilbene precursor is the most common and efficient route to introduce functional diversity into the final cyclopropane product. Several classical and modern organic chemistry reactions are employed for the synthesis of these crucial intermediates.

Common synthetic routes to substituted stilbenes include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the McMurry coupling. The Wittig reaction, for instance, involves the reaction of a phosphorus ylide, generated from a substituted benzyltriphenylphosphonium (B107652) salt, with a substituted benzaldehyde. This method is highly versatile, allowing for the introduction of a wide array of electron-donating and electron-withdrawing groups onto either phenyl ring, depending on the choice of starting materials. The HWE reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, often provides better yields and easier purification, particularly for the synthesis of (E)-alkenes.

Another powerful method is the McMurry reaction, which involves the reductive coupling of two ketone or aldehyde molecules, such as substituted benzaldehydes, using a low-valent titanium reagent. This method is particularly useful for creating symmetrically substituted stilbenes. By carefully selecting the substituted benzaldehydes or related carbonyl compounds, chemists can synthesize a diverse library of stilbene precursors, ready for derivatization into cyclopropane analogs.

Synthesis of Substituted this compound Analogs

The core structure of this compound is synthesized via the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to the double bond of a stilbene derivative. libretexts.org This reaction is a cornerstone in the synthesis of gem-dihalocyclopropanes. scispace.com Dichlorocarbene is a highly reactive, transient intermediate that is typically generated in situ. A prevalent method for its generation involves the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide under phase-transfer catalysis (PTC) conditions. google.commasterorganicchemistry.com The phase-transfer catalyst, often a quaternary ammonium salt like benzyltriethylammonium bromide, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase containing the chloroform and the alkene, enabling the reaction to proceed efficiently. google.com

The cycloaddition is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. libretexts.orgmasterorganicchemistry.com For example, the cyclopropanation of trans-stilbene yields trans-1,1-dichloro-2,3-diphenylcyclopropane, while the corresponding cis-stilbene would produce the cis-isomer. This stereospecificity is a key feature of singlet carbene additions. libretexts.org

The most direct and widely utilized strategy for preparing this compound analogs with functional groups on the aryl rings is to begin with pre-functionalized stilbenes. nih.gov This approach involves synthesizing a stilbene derivative that already contains the desired substituents in the correct positions, followed by the dichlorocyclopropanation step. This method avoids potential complications and side reactions that could arise from attempting to functionalize the aromatic rings after the cyclopropane ring has been formed.

For example, the synthesis of an analog like 1,1-dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane would start with 4-methoxy-trans-stilbene. The subsequent reaction with dichlorocarbene, generated from chloroform and a base, would yield the desired substituted cyclopropane. This strategy allows for the incorporation of a wide range of substituents, including alkyl, alkoxy, and halide groups, onto the phenyl rings. nih.gov The reaction conditions are typically robust and tolerant of many functional groups.

Below is a representative table of substituted stilbenes and their corresponding dichlorocyclopropane products.

| Starting Substituted Stilbene | Substituent (R) | Resulting Cyclopropane Analog | Typical Reaction |

|---|---|---|---|

| trans-Stilbene | -H | trans-1,1-Dichloro-2,3-diphenylcyclopropane | :CCl₂ addition |

| trans-4-Methoxystilbene | 4-OCH₃ | trans-1,1-Dichloro-2-(4-methoxyphenyl)-3-phenylcyclopropane | :CCl₂ addition |

| trans-4,4'-Dichlorostilbene | 4-Cl, 4'-Cl | trans-1,1-Dichloro-2,3-bis(4-chlorophenyl)cyclopropane | :CCl₂ addition |

| trans-4-Nitrostilbene | 4-NO₂ | trans-1,1-Dichloro-2-(4-nitrophenyl)-3-phenylcyclopropane | :CCl₂ addition |

Direct functionalization of the C-H bonds on the cyclopropane ring of a pre-formed this compound molecule is synthetically challenging and not a commonly employed strategy for generating analogs. The cyclopropane ring possesses significant ring strain (~29 kcal/mol), making its C-C bonds susceptible to cleavage under many reaction conditions that might otherwise be used for C-H activation or substitution. harvard.edu The high s-character of the C-H bonds also alters their reactivity compared to typical alkanes.

Consequently, synthetic efforts are overwhelmingly focused on the pre-functionalization approach described in the previous section. Introducing substituents at the C-2 and C-3 positions of the cyclopropane ring is achieved by starting with a correspondingly substituted alkene. For instance, to obtain an analog with a methyl group on the cyclopropane ring, one would start with a methyl-substituted stilbene derivative (e.g., 1,2-diphenylpropene). The subsequent dichlorocyclopropanation would then install the dichloromethylidene group across the double bond to form the desired substituted cyclopropane. This highlights that the substitution pattern of the final product is dictated by the structure of the alkene precursor.

Stereochemical Aspects and Configurational Analysis of 1,1 Dichloro 2,3 Diphenylcyclopropane

Elucidation and Characterization of Cis-Trans Isomerism

The presence of two stereocenters at the C2 and C3 positions of the cyclopropane (B1198618) ring in 1,1-dichloro-2,3-diphenylcyclopropane gives rise to geometric isomerism, resulting in two distinct diastereomers: cis and trans. In the cis-isomer, the two phenyl groups are situated on the same side of the cyclopropane ring plane, whereas in the trans-isomer, they are on opposite sides.

The elucidation and characterization of these isomers rely on spectroscopic methods and their differing physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a primary tool for distinguishing between the cis and trans isomers. Due to differences in molecular symmetry, the isomers produce distinct spectral patterns. The trans-isomer possesses a C₂ axis of symmetry, which renders the two cyclopropyl (B3062369) protons chemically equivalent, as are the two phenyl groups. In contrast, the cis-isomer is asymmetric (C₁ symmetry), meaning its two cyclopropyl protons are in chemically non-equivalent environments. Consequently, the ¹H NMR spectrum of the cis-isomer is expected to be more complex than that of the trans-isomer. For simple dichlorocyclopropanes, it has been noted that the cis isomer typically shows three signals for the ring protons, while the trans isomer shows two, a principle that can be extended to this more substituted analogue. vaia.com

Infrared (IR) Spectroscopy : The assignment of geometrical configurations for cis and trans isomers can also be supported by IR spectroscopy. The different symmetries of the molecules lead to variations in the vibrational modes, which can be observed in the fingerprint region of the IR spectrum.

Physical Properties : The diastereomers exhibit different physical properties, such as melting points and solubility, which allows for their separation and individual characterization. The distinct spatial arrangement of the phenyl groups affects the intermolecular forces and the efficiency of crystal lattice packing.

The established isomers are identified by their Chemical Abstracts Service (CAS) numbers:

| Isomer | CAS Number |

|---|---|

| cis-1,1-Dichloro-2,3-diphenylcyclopropane | 36611-98-0 guidechem.com |

| trans-1,1-Dichloro-2,3-diphenylcyclopropane | 59130-21-1 nih.gov |

X-Ray Crystallographic Studies for Absolute Configuration Determination

X-ray crystallography provides the most definitive method for the determination of the absolute configuration and detailed molecular geometry of crystalline compounds. While a specific crystal structure for this compound itself is not prominently available in the reviewed literature, analysis of closely related structures provides significant insight into its expected structural features.

A crystallographic study of 1,1-dichloro-2-(4-methoxyphenyl)-2,3-diphenylcyclopropane, an analogue with two cis-arranged phenyl groups, reveals key geometric details. libretexts.org In this structure, the cyclopropane ring exhibits expected bond-length asymmetry, with the C2-C3 bond, which bears the bulky phenyl substituents, being the longest. libretexts.org This type of structural data unequivocally confirms the cis or trans relationship between substituents and provides precise measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformational preferences.

Diastereoselective Synthesis of this compound Isomers

The diastereoselective synthesis of the cis and trans isomers of this compound is achieved through the stereospecific addition of dichlorocarbene (B158193) (:CCl₂) to the corresponding isomers of stilbene (B7821643) (1,2-diphenylethylene). libretexts.org

The reaction proceeds as follows:

Synthesis of the trans-isomer : The addition of dichlorocarbene to trans-stilbene (B89595) results in the formation of trans-1,1-dichloro-2,3-diphenylcyclopropane.

Synthesis of the cis-isomer : The addition of dichlorocarbene to cis-stilbene (B147466) yields cis-1,1-dichloro-2,3-diphenylcyclopropane.

This stereospecificity arises from the concerted, single-step mechanism of singlet carbene addition to the alkene double bond, where the stereochemical arrangement of the substituents in the alkene is preserved in the cyclopropane product. youtube.comresearchgate.net

Dichlorocarbene is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH). youtube.com The efficiency of this reaction is often enhanced by the use of a phase-transfer catalyst (PTC), which facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase containing the chloroform and stilbene. nih.gov

Conformational Analysis of the Strained Cyclopropane Ring and Phenyl Substituents

The conformation of this compound is defined by the rigid, strained geometry of the three-membered ring and the rotational orientation of the two phenyl substituents.

Cyclopropane Ring : The cyclopropane ring itself is inherently strained due to the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This forces the carbon atoms to lie in a single plane.

Phenyl Substituents : The spatial orientation of the phenyl groups is determined by a balance between steric repulsion and electronic interactions. The π-orbitals of the phenyl rings can interact with the high p-character Walsh orbitals of the cyclopropane ring. The preferred conformations seek to maximize this stabilizing electronic interaction while minimizing steric hindrance.

Based on X-ray crystallographic data of a closely related cis-diarylcyclopropane, the two phenyl rings adopt dissimilar conformations relative to the cyclopropane ring. One phenyl ring typically assumes a "bisecting" conformation, where the plane of the phenyl ring bisects the C2-C1-C3 angle of the cyclopropane. The second phenyl ring adopts a conformation closer to "perpendicular." libretexts.org This arrangement represents the lowest energy state by balancing electronic stabilization and steric repulsion between the bulky phenyl groups.

Enantiomeric Resolution and Chiral Derivatization

Both the cis and trans isomers of this compound are chiral and therefore exist as pairs of enantiomers. The cis-isomer is a chiral molecule belonging to the C₁ point group. The trans-isomer, belonging to the C₂ point group, is also chiral as it lacks a plane of symmetry or a center of inversion.

While specific studies detailing the resolution of this compound were not identified, established methods for resolving chiral cyclopropanes are applicable.

Chiral Column Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and common technique for separating enantiomers. The enantiomeric resolution of various trans-1,2-disubstituted cyclopropanes has been successfully achieved using commercially available chiral columns, such as Chiralcel OD. wikipedia.org This method relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

Chiral Derivatization : A classical approach to enantiomeric resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization or standard column chromatography. Following separation, the chiral resolving agent is chemically removed to yield the individual, pure enantiomers.

Reactivity Profiles and Mechanistic Investigations of 1,1 Dichloro 2,3 Diphenylcyclopropane

Ring-Opening Reactions and Rearrangements

The inherent ring strain of the cyclopropane (B1198618) core in 1,1-dichloro-2,3-diphenylcyclopropane serves as a driving force for various ring-opening and rearrangement reactions. These transformations are initiated by thermal energy or highly acidic media, leading to the formation of more stable acyclic or larger ring systems.

Thermal Rearrangements to Chlorodiarylindenes

While the thermal behavior of many cyclopropane derivatives is well-documented, specific studies detailing the thermal rearrangement of this compound to chlorodiarylindenes are not extensively reported in the reviewed literature. However, the general principles of thermal cyclopropane rearrangements suggest a plausible pathway. The process would likely involve homolytic cleavage of a carbon-carbon bond within the cyclopropane ring, followed by rearrangement and subsequent cyclization to form an indene (B144670) skeleton. The substitution pattern on the resulting chlorodiarylindene would be dictated by the stereochemistry of the starting cyclopropane and the specific bond that undergoes initial cleavage.

Mechanistic Pathways of Ring Cleavage in Cyclopropyl (B3062369) Halides

The ring cleavage of cyclopropyl halides can proceed through several mechanistic pathways, largely dependent on the reaction conditions and the substitution pattern of the cyclopropane ring. In thermal reactions, a common pathway involves the homolytic cleavage of a carbon-carbon bond, leading to a diradical intermediate. The presence of phenyl groups on the cyclopropane ring can stabilize such an intermediate through resonance.

Alternatively, under polar conditions or with the influence of Lewis acids, a heterolytic cleavage of a carbon-halogen bond can occur, generating a cyclopropyl cation. This cation can then undergo disrotatory ring opening to form an allyl cation, a process governed by orbital symmetry rules. The stability of the resulting allyl cation is significantly enhanced by the presence of the two phenyl groups, which can delocalize the positive charge. The gem-dichloro substitution also plays a crucial role, influencing the electron density of the ring and the stability of any charged intermediates.

Superacid-Induced Ring Opening

In the presence of superacids, such as a mixture of fluorosulfuric acid and antimony pentafluoride, this compound is expected to undergo protonation and subsequent ring opening. The initial step would likely involve the protonation of one of the chlorine atoms or the cyclopropane ring itself. This would generate a highly reactive intermediate that can readily undergo C-C bond cleavage to relieve ring strain.

The resulting species would be a carbocation, the structure of which would be heavily influenced by the stabilizing effect of the two phenyl groups. The positive charge would be extensively delocalized across the phenyl rings and the three-carbon backbone that was formerly the cyclopropane ring. This delocalized carbocation could then be trapped by a nucleophile or undergo further rearrangement to a more stable species. The specific outcome of the superacid-induced ring opening would depend on the exact superacid system used and the reaction temperature.

Reactions with Electrophilic Reagents

The electron-rich nature of the C-C bonds in the cyclopropane ring of this compound, arising from their high p-character, makes them susceptible to attack by strong electrophiles. These reactions often lead to ring-opened products or the formation of new heterocyclic systems.

Nitrosation Reactions with Complex Reagents (e.g., NOCl·2SO₃) and Formation of Heterocyclic Compounds (e.g., Azetine N-oxides, Isoxazolines)

The reaction of cis-1,1-dichloro-2,3-diphenylcyclopropane with the potent nitrosating agent nitrosyl chloride-sulfur trioxide complex (NOCl·2SO₃) results in the formation of novel heterocyclic compounds. Specifically, this reaction yields the N-oxide of 3,3-dichloro-2,4-diphenylazetine and 4,4-dichloro-3,5-diphenylisoxazoline. The structures of these products have been unambiguously confirmed by X-ray crystallography.

This transformation highlights the ability of strong electrophiles to induce a deep-seated rearrangement of the cyclopropane ring, leading to the formation of stable four- and five-membered heterocyclic rings. The reaction proceeds with the incorporation of the nitroso group and subsequent cyclization.

| Starting Material | Reagent | Product(s) |

| cis-1,1-Dichloro-2,3-diphenylcyclopropane | NOCl·2SO₃ | N-oxide of 3,3-dichloro-2,4-diphenylazetine, 4,4-dichloro-3,5-diphenylisoxazoline |

Mechanistic Studies of Electrophilic Attack on the Cyclopropane Ring

The electrophilic attack on the cyclopropane ring of this compound is believed to initiate with the interaction of the electrophile with one of the C-C bonds of the three-membered ring. In the case of the reaction with NOCl·2SO₃, the highly electrophilic nitrosonium ion (NO⁺), or a related species, is the likely attacking agent.

The proposed mechanism involves the initial electrophilic addition to a C-C bond of the cyclopropane, leading to the formation of a carbocationic intermediate. This intermediate is stabilized by the adjacent phenyl groups. The subsequent steps involve the capture of this carbocation by the counterion and intramolecular rearrangements, ultimately leading to the observed heterocyclic products. The formation of both an azetine N-oxide and an isoxazoline (B3343090) suggests the existence of competing reaction pathways following the initial electrophilic attack, with the regiochemical and stereochemical outcomes being controlled by the electronic and steric properties of the intermediates.

Reactions with Nucleophilic and Organometallic Reagents

The presence of two chlorine atoms on a single carbon of the cyclopropane ring imparts unique reactivity to this compound when subjected to various nucleophiles and organometallic species. These reactions can proceed through different mechanistic routes, leading to a range of substituted products.

Reactions with Stannyl (B1234572) Anions via S_RN_1 Mechanism

Detailed experimental studies on the reaction of this compound with stannyl anions, specifically via a radical-nucleophilic substitution (S_RN_1) mechanism, are not extensively documented in the available scientific literature. The S_RN_1 mechanism is a chain reaction involving radical and radical anion intermediates and is typically observed in the reaction of certain alkyl and aryl halides with potent nucleophiles. While the general principles of the S_RN_1 mechanism are well-established for other systems, its specific application to the reaction of this compound with stannyl anions remains an area requiring further investigation.

Disubstitution and Monosubstitution Pathways

The reaction of this compound with nucleophilic and organometallic reagents can potentially lead to both monosubstituted and disubstituted products. The distribution between these pathways is influenced by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent), and the stoichiometry of the reagents.

For instance, the reaction with a strong nucleophile could proceed in a stepwise manner, where the first substitution event yields a monochlorinated intermediate. This intermediate can then undergo a second substitution to afford the disubstituted product. Alternatively, depending on the reaction energetics and the relative reactivity of the starting material and the monosubstituted intermediate, it might be possible to selectively obtain the monosubstituted product by carefully controlling the reaction conditions.

Photochemical Transformations and Electron Transfer Processes

The photochemical behavior of this compound, particularly concerning electron transfer processes, is another area of interest. Irradiation with light of an appropriate wavelength can excite the molecule, potentially leading to the homolytic cleavage of a carbon-chlorine bond to generate a radical intermediate.

In the presence of an electron donor or acceptor, photoinduced electron transfer (PET) can occur. If this compound acts as an electron acceptor, it can form a radical anion, which may then undergo fragmentation or further reaction. Conversely, if it acts as an electron donor, a radical cation would be formed, initiating a different set of chemical transformations.

Comprehensive studies and detailed data tables outlining the quantum yields, product distributions, and mechanistic pathways for the photochemical transformations of this compound are not extensively reported in the current body of scientific literature. Further research is needed to fully elucidate the intricate details of its behavior under photochemical stimulation and in electron transfer processes.

Computational and Theoretical Studies on 1,1 Dichloro 2,3 Diphenylcyclopropane Reactivity

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and thermodynamic stability of molecules like 1,1-dichloro-2,3-diphenylcyclopropane. These calculations can determine key properties such as molecular orbital energies, charge distributions, and bond characteristics, which collectively govern the molecule's reactivity.

The electronic structure of this compound is significantly influenced by the interplay of its substituent groups. The two chlorine atoms, being highly electronegative, withdraw electron density from the cyclopropane (B1198618) ring, particularly from the C1 carbon to which they are attached. This inductive effect polarizes the C-Cl bonds and can influence the lengths and strengths of the cyclopropane ring's C-C bonds. Concurrently, the two phenyl groups can engage in electronic interactions with the three-membered ring. Depending on their conformation, the phenyl rings' π-systems can overlap with the "bent" bonds of the cyclopropane ring, leading to conjugation-like effects that can stabilize the molecule.

DFT calculations can provide quantitative measures of these effects. For instance, Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution across the molecule, revealing the extent of electron withdrawal by the chlorine atoms and any charge delocalization involving the phenyl rings. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. A lower HOMO-LUMO gap generally indicates higher reactivity. In this compound, the presence of both electron-withdrawing and potentially conjugating groups can lead to a complex orbital structure that influences its susceptibility to nucleophilic or electrophilic attack.

The relative stability of the cis and trans diastereomers of this compound is another key aspect that can be addressed through quantum chemical calculations. Generally, the trans isomer, where the two bulky phenyl groups are on opposite sides of the cyclopropane ring, is expected to be thermodynamically more stable due to reduced steric hindrance. vaia.com Computational methods can precisely quantify this energy difference by optimizing the geometry of both isomers and calculating their total electronic energies.

Table 1: Calculated Electronic Properties of this compound Isomers (Exemplary Data)

| Property | cis-1,1-Dichloro-2,3-diphenylcyclopropane | trans-1,1-Dichloro-2,3-diphenylcyclopropane |

| Relative Energy (kcal/mol) | +2.5 | 0.0 |

| HOMO Energy (eV) | -6.8 | -6.7 |

| LUMO Energy (eV) | -1.2 | -1.1 |

| HOMO-LUMO Gap (eV) | 5.6 | 5.6 |

| Dipole Moment (Debye) | 2.1 | 1.5 |

Note: The data in this table is illustrative and based on general principles of substituted cyclopropanes. Actual values would require specific DFT calculations.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is instrumental in mapping the reaction pathways and energy landscapes for the reactions of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be constructed. This is particularly valuable for understanding complex multistep reactions.

A primary reaction of interest for this molecule is its formation via the addition of dichlorocarbene (B158193) (:CCl₂) to cis- or trans-stilbene (B89595). Computational studies on similar cyclopropanation reactions have shown that the approach of the carbene to the alkene is a key factor in determining the stereochemical outcome. masterorganicchemistry.com The energy profile for this reaction can be calculated, revealing whether the reaction proceeds in a single concerted step or through a stepwise mechanism involving an intermediate. The presence of the phenyl groups on the stilbene (B7821643) can influence the trajectory of the dichlorocarbene addition through steric and electronic effects.

Another significant reaction pathway for this compound is its thermal or chemically induced ring-opening. The high ring strain of the cyclopropane ring makes it susceptible to cleavage. Computational modeling can explore various possible ring-opening pathways, such as the cleavage of the C2-C3 bond or one of the C1-C2/C1-C3 bonds. The energy barriers associated with each pathway can be calculated to predict the most likely mechanism. For instance, the presence of the gem-dichloro group can facilitate certain ring-opening pathways, and the phenyl groups can stabilize radical or ionic intermediates that may be formed.

The energy landscape for these reactions can be visualized as a multi-dimensional surface where the energy of the system is plotted against various geometric coordinates. nih.gov By identifying the minimum energy paths on this surface, the most favorable reaction coordinates can be determined. These landscapes can also reveal the existence of local minima corresponding to stable intermediates and saddle points corresponding to transition states.

Transition State Characterization in Cyclopropanation and Ring-Opening Reactions

The characterization of transition states is a cornerstone of computational reaction chemistry, as it allows for the determination of activation energies and provides insight into the geometry of the highest-energy point along the reaction coordinate. For the reactions of this compound, the nature of the transition states in both its formation and subsequent transformations is of great interest.

In the cyclopropanation of stilbene with dichlorocarbene, the transition state geometry reveals the extent of bond formation between the carbene carbon and the alkene carbons. acs.org Computational analysis can determine whether the two new C-C bonds are formed synchronously or asynchronously. An asynchronous transition state, where one bond is more fully formed than the other, is common in such reactions. The orientation of the phenyl groups in the transition state is also crucial for understanding the stereoselectivity of the reaction.

For the ring-opening reactions of this compound, transition state calculations can distinguish between different mechanistic possibilities. For example, a concerted electrocyclic ring-opening would proceed through a pericyclic transition state with specific symmetry requirements. In contrast, a stepwise mechanism involving the formation of a diradical or zwitterionic intermediate would have transition states for both the initial ring cleavage and any subsequent rearrangement steps. The calculated structures of these transition states, including key bond lengths and angles, provide a detailed snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is a critical step in confirming a calculated structure as a true transition state; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Exemplary Calculated Activation Energies for Reactions of this compound

| Reaction | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Cyclopropanation | trans-Stilbene + :CCl₂ | trans-1,1-Dichloro-2,3-diphenylcyclopropane | 15.2 |

| Ring-Opening | cis-1,1-Dichloro-2,3-diphenylcyclopropane | Ring-opened isomer | 35.8 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations.

Theoretical Analysis of Stereochemical Preferences and Isomerization

Theoretical analysis provides a powerful framework for understanding and predicting the stereochemical outcomes of reactions involving this compound, as well as the potential for isomerization between its diastereomers.

The stereochemical preference in the formation of this compound from the reaction of dichlorocarbene with stilbene is a key point of interest. If the reaction is concerted and stereospecific, the stereochemistry of the starting stilbene (cis or trans) will directly determine the stereochemistry of the resulting cyclopropane (cis or trans phenyl groups). Computational modeling of the transition states for the addition of dichlorocarbene to both cis- and trans-stilbene can elucidate the energy differences that govern this stereospecificity. Steric interactions between the phenyl groups and the chlorine atoms in the transition state are likely to play a significant role.

Synthetic Applications of 1,1 Dichloro 2,3 Diphenylcyclopropane As a Chemical Intermediate

Precursors for Substituted Cyclopropanes and Monohalocyclopropanes

1,1-Dichloro-2,3-diphenylcyclopropane serves as a valuable starting material for the synthesis of variously substituted cyclopropanes. The gem-dichloro arrangement can be chemically modified to introduce new functionalities or to be partially or fully reduced, leading to monohalogenated or fully dehalogenated cyclopropane (B1198618) structures.

The selective reduction of one of the chlorine atoms, a process known as reductive monodechlorination, yields monochlorocyclopropanes. This transformation can be achieved using various reducing agents. For instance, organotin hydrides like tri-n-butyltin hydride are effective for the reduction of gem-dihalocyclopropanes. researchgate.net This radical-mediated reaction typically proceeds with good yield, providing access to 1-chloro-2,3-diphenylcyclopropane as a mixture of cis and trans isomers. Another effective reagent for this partial reduction is lithium aluminum hydride, which has been shown to reduce gem-dichlorocyclopropanes to the corresponding monochlorinated derivatives. researchgate.net

Complete reductive dechlorination to form 1,2-diphenylcyclopropane (B6335939) can also be accomplished, further expanding the synthetic utility of the parent compound. nih.gov These reduction reactions are pivotal as they provide access to cyclopropane scaffolds that can be further functionalized.

| Product | Reagent | Reaction Type |

|---|---|---|

| 1-Chloro-2,3-diphenylcyclopropane | Tri-n-butyltin hydride | Partial Reduction (Monodechlorination) |

| 1-Chloro-2,3-diphenylcyclopropane | Lithium aluminum hydride | Partial Reduction (Monodechlorination) |

| 1,2-Diphenylcyclopropane | Various reducing agents | Complete Reduction (Dechlorination) |

Building Blocks for Diverse Heterocyclic Scaffolds (e.g., Isoxazoles, Azetines)

The ring strain and the presence of the dichloro group in this compound facilitate its transformation into various heterocyclic systems through ring-opening and rearrangement reactions. Notably, it serves as a precursor for the synthesis of isoxazoles and azetines, which are important scaffolds in medicinal chemistry.

The nitrosation of cis-1,1-dichloro-2,3-diphenylcyclopropane has been reported to yield heterocyclic products. This reaction involves the opening of the cyclopropane ring and subsequent cyclization to form five-membered isoxazoline (B3343090) rings or four-membered azetine N-oxides. The reaction of aryl-gem-dihalocyclopropanes with nitrosating agents can lead to the formation of isoxazole (B147169) derivatives. This process represents a significant functionalization of the otherwise less reactive dichlorocyclopropane core.

While direct conversion to azetines is less common, the chemistry of related cyclopropyl (B3062369) intermediates provides pathways. Ring expansions of three-membered rings, such as cyclopropyl azides, are a known strategy for forming 1-azetines. Although not a direct conversion of the title compound, it highlights the potential of the cyclopropane scaffold in accessing strained nitrogen-containing heterocycles.

Access to Functionalized Allene (B1206475) and Polyene Architectures

One of the most significant applications of this compound is its conversion into 1,3-diphenylallene. This reaction is typically achieved by treating the dichlorocyclopropane with an alkyllithium reagent, such as methyllithium (B1224462) or butyllithium. The reaction proceeds through a carbene intermediate, leading to the formation of the allene in good yields. This transformation is a reliable method for accessing allenes from the corresponding alkenes via dichlorocyclopropanation followed by elimination.

The resulting allene is itself a versatile building block for more complex structures, including polyenes. Allenes can undergo oligomerization and polymerization reactions. researchgate.netlibretexts.org For instance, borane-catalyzed oligomerization of arylallenes has been demonstrated. researchgate.net Furthermore, allenes can serve as initiators in polyene cyclization reactions, providing a powerful strategy for constructing polycyclic systems, such as those found in abietane-type diterpenoids. nih.gov This two-step sequence, from dichlorocyclopropane to allene and then to polyene architectures, showcases the synthetic reach of the starting material.

| Starting Material | Reagent/Condition | Product |

|---|---|---|

| This compound | Alkyllithium (e.g., MeLi, BuLi) | 1,3-Diphenylallene |

| 1,3-Diphenylallene | Borane catalyst (e.g., [HB(C6F5)2]2) | Oligomers/Polymers of diphenylallene |

| Allene-containing polyenes | InI3 catalyst | Polycyclic products (via polyene cyclization) |

Formation of Polycyclic and Fused Ring Systems

While direct cycloaddition reactions involving this compound are not extensively documented, the allene derived from it, 1,3-diphenylallene, is a highly reactive component in cycloaddition reactions, leading to the formation of polycyclic and fused ring systems. Allenes can participate as a two-carbon or three-carbon component in various cycloadditions. rsc.org

Allenes readily undergo [4+2] cycloadditions (Diels-Alder reactions) with dienes to form six-membered rings. They can also participate in [2+2] cycloadditions with alkenes and alkynes to construct four-membered rings. acs.org Furthermore, catalytic [4+3] cycloadditions of allenes with dienes provide access to seven-membered carbocycles. rsc.org These reactions are powerful tools for rapidly building molecular complexity. For instance, intramolecular [2+2] cycloadditions of allenes with alkenes are utilized to create rigid bicyclic frameworks containing a cyclobutane (B1203170) ring. acs.org The ability to generate a reactive allene from this compound thus provides an indirect but powerful route to a diverse range of fused and polycyclic architectures. nih.gov

Role in the Construction of Complex Molecular Architectures

The synthetic transformations discussed highlight the significant role of this compound as a versatile intermediate in the construction of complex molecular architectures. Its ability to be converted into a range of functionalized scaffolds makes it a valuable tool in organic synthesis. ontosight.ai

The generation of substituted cyclopropanes, including the chiral variants, is of great interest as the cyclopropane motif is present in numerous biologically active natural products and pharmaceuticals. nih.gov The access to heterocyclic systems like isoxazoles and azetines further underscores its importance, as these rings are privileged structures in medicinal chemistry.

The facile conversion to 1,3-diphenylallene opens up a vast area of subsequent chemistry. Allenes are key precursors for complex natural products and can be used to construct intricate polycyclic and fused ring systems through cycloaddition and cyclization reactions. nih.gov The application of allene-initiated polyene cyclizations in the total synthesis of diterpenoids is a testament to the power of this synthetic strategy. nih.gov Therefore, this compound, as a stable and accessible precursor to these reactive intermediates, plays a crucial role in synthetic strategies aimed at building complex and biologically relevant molecules.

Future Research Directions and Emerging Paradigms in 1,1 Dichloro 2,3 Diphenylcyclopropane Chemistry

Development of Green Chemistry Approaches for its Synthesis and Transformations

The traditional synthesis of 1,1-dichloro-2,3-diphenylcyclopropane often involves the use of chloroform (B151607) and a strong base, which raises environmental and safety concerns. A significant future direction lies in the development of greener synthetic methodologies. A particularly promising approach is the application of phase-transfer catalysis (PTC). researchgate.netjetir.org PTC has proven to be a powerful tool for green synthesis, as it can enhance reaction rates, improve yields, and minimize the use of hazardous organic solvents by enabling reactions between reactants in immiscible phases. jetir.orgdistantreader.org

The dichlorocyclopropanation of trans-stilbene (B89595), the precursor to this compound, can be efficiently carried out under PTC conditions. researchgate.net This typically involves an aqueous solution of a strong base (like sodium hydroxide) and an organic phase containing the alkene and a source of dichlorocarbene (B158193) (e.g., chloroform), with a phase-transfer catalyst facilitating the reaction at the interface. researchgate.netyoutube.com Future research could focus on optimizing this process by exploring more environmentally benign solvents and developing recyclable catalysts.

Key areas for future green chemistry research include:

Development of Novel Phase-Transfer Catalysts: Designing and synthesizing new, highly efficient, and recyclable phase-transfer catalysts, such as polymer-supported or ionic liquid-based catalysts, could significantly improve the sustainability of the synthesis. researchgate.net

Alternative Dichlorocarbene Sources: Investigating safer alternatives to chloroform as the dichlorocarbene precursor is crucial.

Solvent-Free or Aqueous-Based Systems: Exploring the feasibility of conducting the dichlorocyclopropanation reaction in solvent-free conditions or in aqueous micellar systems would represent a major advancement in green synthesis.

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

| Phase-Transfer Catalysis (PTC) | Reduced use of organic solvents, milder reaction conditions, increased reaction rates. jetir.org | Development of recyclable and more efficient catalysts. researchgate.net |

| Alternative Solvents | Use of water, supercritical fluids, or biodegradable solvents to replace hazardous organic solvents. | Screening of green solvents and optimization of reaction conditions. |

| Alternative Reagents | Replacement of hazardous reagents like chloroform with safer dichlorocarbene precursors. | Identification and development of new, safer dichlorocarbene sources. |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The strained three-membered ring and the presence of two chlorine atoms and two phenyl groups in this compound suggest a rich and largely unexplored reactivity. Future research should aim to uncover novel transformations of this molecule, moving beyond its current applications.

Potential areas for exploration include:

Ring-Opening Reactions: The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions. mdpi.comrsc.org Investigating catalytic methods for the selective ring-opening of this compound could lead to the synthesis of valuable acyclic compounds with defined stereochemistry. For instance, reactions with various nucleophiles under transition-metal catalysis could yield a diverse array of functionalized products.

Cycloaddition Reactions: While the double bond character of the cyclopropane ring is limited, its strained bonds can participate in certain cycloaddition reactions. wikipedia.orgyoutube.comacgpubs.org Exploring [3+2] or other cycloaddition reactions with suitable reaction partners could open up new avenues for the synthesis of complex polycyclic systems. nih.gov

Reductive and Reductive-Coupling Reactions: The gem-dichloro group can be a handle for various transformations. Reductive removal of the chlorine atoms could provide access to monochlorinated or fully reduced diphenylcyclopropane derivatives. Furthermore, reductive coupling reactions could lead to the formation of novel dimeric or polymeric structures.

Rearrangement Reactions: Under thermal or photochemical conditions, or in the presence of Lewis acids, this compound may undergo interesting rearrangement reactions, leading to the formation of unexpected and potentially useful molecular scaffolds. beilstein-journals.org

Integration into Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis that allow for the construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. nih.gov Integrating this compound into such reaction sequences is a highly attractive but unexplored research area.

The reactivity of the gem-dichlorocyclopropane moiety could be harnessed to trigger a cascade of reactions. For example, a ring-opening event could generate a reactive intermediate that then participates in subsequent intramolecular or intermolecular transformations.

Potential MCRs and cascade sequences to investigate:

Ring-Opening/Cyclization Cascades: A nucleophilic attack on the cyclopropane ring could initiate a ring-opening, followed by an intramolecular cyclization to form new heterocyclic or carbocyclic systems.

Multicomponent Reactions Involving In Situ Generated Intermediates: this compound could serve as a precursor to a reactive intermediate, such as a cyclopropyl (B3062369) cation or a vinylidene species, which could then be trapped in a multicomponent reaction with other substrates to rapidly build molecular complexity.

| Reaction Type | Potential Outcome | Synthetic Advantage |

| Cascade Reactions | Formation of complex polycyclic structures from a single starting material. | High atom and step economy, reduced purification steps. |

| Multicomponent Reactions (MCRs) | Rapid generation of diverse molecular libraries. nih.gov | Increased synthetic efficiency and access to novel chemical entities. |

Advanced Strategies for Precise Stereochemical Control in Derivatization

The derivatization of this compound offers the potential to create a wide range of new molecules with specific three-dimensional structures. A key challenge and a significant area for future research is the development of advanced strategies for the precise control of stereochemistry during these transformations.

Given that this compound can exist as cis and trans diastereomers, and each of these can be chiral, the ability to selectively synthesize and functionalize specific stereoisomers is of paramount importance.

Future research in this area should focus on:

Asymmetric Dichlorocyclopropanation: The development of chiral catalysts for the asymmetric dichlorocyclopropanation of trans-stilbene would provide direct access to enantiomerically enriched this compound. researchgate.netdicp.ac.cn This would be a significant breakthrough, enabling the synthesis of chiral derivatives.

Diastereoselective Functionalization: For a given diastereomer of the starting material, developing reactions that proceed with high diastereoselectivity is crucial. mdpi.com This could involve the use of chiral reagents, catalysts, or auxiliaries to control the approach of reactants to the cyclopropane ring.

Kinetic Resolution: For racemic mixtures of this compound, the development of efficient kinetic resolution protocols, either enzymatic or catalyst-based, would allow for the separation of enantiomers.

| Stereochemical Control Strategy | Description | Potential Impact |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in the synthesis or derivatization of the cyclopropane. nih.gov | Access to enantiopure compounds for applications in medicinal chemistry and materials science. |

| Substrate-Controlled Diastereoselectivity | Utilizing the existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions. | Predictable and efficient synthesis of specific diastereomers. |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to guide the stereochemical course of a reaction, followed by its removal. | A versatile method for achieving high levels of stereocontrol. |

Q & A

Q. What strategies improve the reproducibility of cyclopropanation reactions under scale-up conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。